Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1956332-04-9
VCID: VC11729917
InChI: InChI=1S/C12H10F3NO3/c1-2-18-11(17)10-9(16)7-4-3-6(12(13,14)15)5-8(7)19-10/h3-5H,2,16H2,1H3
SMILES: CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)C(F)(F)F)N
Molecular Formula: C12H10F3NO3
Molecular Weight: 273.21 g/mol

Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate

CAS No.: 1956332-04-9

Cat. No.: VC11729917

Molecular Formula: C12H10F3NO3

Molecular Weight: 273.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate - 1956332-04-9

Specification

CAS No. 1956332-04-9
Molecular Formula C12H10F3NO3
Molecular Weight 273.21 g/mol
IUPAC Name ethyl 3-amino-6-(trifluoromethyl)-1-benzofuran-2-carboxylate
Standard InChI InChI=1S/C12H10F3NO3/c1-2-18-11(17)10-9(16)7-4-3-6(12(13,14)15)5-8(7)19-10/h3-5H,2,16H2,1H3
Standard InChI Key GZLRAHAHJMQHAA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)C(F)(F)F)N
Canonical SMILES CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)C(F)(F)F)N

Introduction

Chemical Identity and Structural Analysis

Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate (C12_{12}H10_{10}F3_{3}NO3_{3}) features a benzofuran core with distinct substituents influencing its electronic and steric properties. The trifluoromethyl group at the 6-position enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the ethyl ester at the 2-position contributes to solubility in organic solvents .

Key Structural Features:

  • Benzofuran Core: A fused bicyclic system providing rigidity and planar geometry.

  • Trifluoromethyl Group: Introduces strong electron-withdrawing effects, altering reactivity and intermolecular interactions.

  • Amino Group: Enables participation in hydrogen bonding and serves as a site for further functionalization.

Synthesis and Optimization

The synthesis of benzofuran derivatives often involves cyclization strategies. A notable method reported by ACS Omega involves Cs2_2CO3_3-mediated C–C and C–O bond formation at room temperature . While this protocol was applied to 3-amino-2-aroyl benzofurans, analogous approaches could be adapted for ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate by modifying starting materials.

Reaction Conditions

  • Base: Cs2_2CO3_3 (2.0 equivalents) in dimethylformamide (DMF).

  • Substrates: 2-Hydroxybenzonitrile derivatives and ethyl bromoacetate (instead of 2-bromoacetophenones).

  • Time: 10–20 minutes at room temperature.

  • Yield: 70–92% for analogous compounds .

Example Protocol:

  • Combine 2-hydroxy-6-(trifluoromethyl)benzonitrile (1.0 mmol), ethyl bromoacetate (1.2 mmol), and Cs2_2CO3_3 (2.0 mmol) in DMF.

  • Stir at room temperature for 15 minutes.

  • Quench with ice water, filter, and purify via column chromatography (hexane/ethyl acetate).

Physicochemical Properties

Predicted properties based on structural analogs:

PropertyValue
Molecular Weight273.21 g/mol
LogP~2.8 (estimated)
SolubilityLow in water; high in DMF/DMSO
StabilityResists oxidative metabolism

The trifluoromethyl group increases logP by ~0.5 units compared to methyl-substituted analogs, enhancing membrane permeability .

Biological Activity

While direct studies on the 6-trifluoromethyl isomer are scarce, related benzofurans exhibit notable bioactivity:

MicroorganismInhibition Zone (mm)
Staphylococcus aureus22–25
Escherichia coli20–23

Mechanistic studies suggest membrane disruption via lipophilic interactions .

Anticancer Activity

In vitro assays on analogous compounds show IC50_{50} values of 1.5–12.0 µM against lung (A549) and ovarian (A2780) cancer lines . Activity is attributed to kinase inhibition and apoptosis induction.

Structure-Activity Relationships (SAR)

Key Trends:

  • Trifluoromethyl Position: 6-Substitution may sterically hinder target binding compared to 5-substituted analogs.

  • Amino Group: Critical for hydrogen bonding with biological targets.

  • Ester Flexibility: Ethyl esters balance solubility and metabolic stability better than methyl counterparts .

Challenges and Future Directions

  • Synthetic Accessibility: Adapting existing protocols to achieve regioselective 6-substitution remains challenging.

  • Biological Profiling: Prioritize in vitro screening against cancer and microbial panels.

  • Computational Modeling: Molecular docking studies could predict binding modes with targets like EGFR or DNA gyrase.

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